1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
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Overview
Description
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is a complex organic compound that features a naphthalene ring, a phenoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with naphthalen-1-ylmethyl chloride, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperazine: Lacks the phenoxyphenyl group, making it less complex and potentially less versatile in its applications.
4-[(3-Phenoxyphenyl)methyl]piperazine: Lacks the naphthalen-1-ylmethyl group, which may affect its binding properties and biological activity.
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is unique due to the presence of both the naphthalene and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C28H28N2O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C28H28N2O/c1-2-12-26(13-3-1)31-27-14-6-8-23(20-27)21-29-16-18-30(19-17-29)22-25-11-7-10-24-9-4-5-15-28(24)25/h1-15,20H,16-19,21-22H2 |
InChI Key |
YZUBSEWQLIQEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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